molecular formula C9H5FO2S B3378040 4-Fluorobenzo[b]thiophene-7-carboxylic acid CAS No. 1379164-23-4

4-Fluorobenzo[b]thiophene-7-carboxylic acid

Cat. No.: B3378040
CAS No.: 1379164-23-4
M. Wt: 196.2 g/mol
InChI Key: SOPRMFWHAPJXKL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Carboxylic Acids in Modern Organic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, form the largest and most diverse family of organic compounds. derpharmachemica.comwikipedia.org Their prevalence is particularly notable in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring a heterocyclic core. wikipedia.org When a carboxylic acid functional group is appended to a heterocyclic scaffold, the resulting molecule gains significant utility.

Heterocyclic carboxylic acids are crucial structural components in a vast array of biologically active compounds and are frequently found in enzymes, vitamins, and natural products. derpharmachemica.com They serve as versatile building blocks, or synthons, in the synthesis of more complex molecules. The acidic proton and the carbonyl group of the carboxylic acid moiety provide reactive sites for a wide range of chemical transformations, including amidation, esterification, and reduction. This reactivity is fundamental to the construction of pharmaceutical agents and other functional organic materials. Their ability to participate in hydrogen bonding and other non-covalent interactions also makes them key components in designing molecules that can effectively bind to biological targets.

Strategic Importance of Fluorinated Benzo[b]thiophenes in Advanced Chemical Synthesis

The benzo[b]thiophene scaffold, consisting of a thiophene (B33073) ring fused to a benzene (B151609) ring, is recognized as a "privileged structure" in drug discovery. nih.govrsc.org This core is present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgnih.gov

The strategic incorporation of fluorine atoms into the benzo[b]thiophene structure is a widely used tactic in modern medicinal chemistry and materials science. researchgate.netresearchgate.net Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. Key effects of fluorination include:

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can influence the acidity, basicity, and reactivity of nearby functional groups. This can be used to fine-tune the electronic characteristics of conjugated systems, which is particularly relevant for applications in organic electronics. researchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's stability in biological systems and improving its pharmacokinetic profile.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors. It can alter the conformation of a molecule to favor a more bioactive shape or engage in specific hydrogen bonds and dipole-dipole interactions, enhancing binding affinity. nih.gov

Fluorinated benzo[b]thiophenes are therefore of great interest as intermediates for creating advanced materials with improved thermal and electrical properties and for developing novel therapeutic agents with enhanced efficacy and drug-like characteristics. researchgate.netchemimpex.com

Overview of Research Directions Pertaining to 4-Fluorobenzo[b]thiophene-7-carboxylic acid

While extensive research exists for the broader class of benzo[b]thiophene derivatives, academic inquiry into the specific isomer This compound is a more specialized and emerging field. Much of its potential can be inferred from studies on closely related isomers and the parent scaffold.

Current research directions for fluorinated benzo[b]thiophene carboxylic acids primarily revolve around their use as key intermediates in the synthesis of high-value, complex molecules. For instance, various isomers like 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and utilized as precursors for creating novel acylhydrazone derivatives with potent antimicrobial activity against multidrug-resistant bacteria, such as Staphylococcus aureus. nih.govmdpi.com Other research has focused on developing benzo[b]thiophene derivatives as anticancer agents that target specific cellular pathways, such as the RhoA/ROCK pathway involved in tumor growth and metastasis. nih.govnih.gov

The specific substitution pattern of 4-fluoro and 7-carboxy on the benzo[b]thiophene ring offers a unique combination of electronic and steric properties. Research involving this molecule would likely explore how this specific arrangement influences biological activity or the properties of resulting materials. Its structural analogs, such as 7-bromobenzo[b]thiophene-2-carboxylic acid, are used as building blocks, indicating a similar role for the 4-fluoro-7-carboxylic acid variant in synthetic campaigns. sigmaaldrich.com

Table 1: Physicochemical Properties of Selected Fluorinated Benzo[b]thiophene Carboxylic Acid Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-Fluorobenzo[b]thiophene-2-carboxylic acid310466-37-6C₉H₅FO₂S196.20
5-Fluorobenzo[b]thiophene-2-carboxylic acid70060-13-8C₉H₅FO₂S196.20
6-Fluorobenzo[b]thiophene-2-carboxylic acid142329-23-5C₉H₅FO₂S196.20
7-Fluorobenzo[b]thiophene-2-carboxylic acid550998-67-9C₉H₅FO₂S196.20

Scope and Objectives of Academic Research on this compound

The primary objective of academic research involving this compound is to leverage its unique structure as a building block for novel functional molecules. The scope of this research encompasses several key areas:

Medicinal Chemistry: The main goal is the rational design and synthesis of new therapeutic agents. Researchers aim to incorporate the this compound moiety into larger molecules to probe structure-activity relationships (SAR). nih.gov The objective is to discover compounds with high potency and selectivity against various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govchemimpex.comnih.gov

Organic Synthesis and Catalysis: Research may focus on developing efficient and novel synthetic routes to access this compound and its derivatives. This contributes to the broader field of organic chemistry by expanding the toolbox of available synthetic methods.

Materials Science: The fluorinated benzo[b]thiophene core is of interest for creating organic semiconductors and other functional materials. researchgate.net Research objectives in this area would include synthesizing polymers or small molecules containing this scaffold and evaluating their electronic and photophysical properties for potential use in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-benzothiophene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPRMFWHAPJXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Fluorobenzo B Thiophene 7 Carboxylic Acid

Retrosynthetic Analysis of the 4-Fluorobenzo[b]thiophene-7-carboxylic acid Core

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-fluorine bond, the carbon-carboxyl bond, and the bonds forming the thiophene (B33073) ring.

A logical approach involves a late-stage fluorination of a pre-formed benzo[b]thiophene-7-carboxylic acid or a suitable derivative. This simplifies the synthesis of the core structure. The carboxylic acid can be envisioned as arising from the oxidation of a methyl group or the carboxylation of an organometallic intermediate at the 7-position.

Disconnecting the thiophene ring leads to two main strategies. The first involves breaking the C2-C3 and C7a-S bonds, suggesting a pathway starting from a substituted 2-mercaptophenyl derivative that undergoes cyclization with a two-carbon electrophile. A second common disconnection breaks the C3-C3a and C2-S bonds, pointing towards the cyclization of an o-alkynyl thioanisole (B89551) derivative. organic-chemistry.orgnih.gov This latter approach is particularly powerful for constructing 2,3-disubstituted benzo[b]thiophenes. Based on these considerations, a plausible forward synthesis would involve constructing a 7-substituted benzo[b]thiophene core, followed by regioselective fluorination at the 4-position.

Classical Approaches to Benzo[b]thiophene Synthesis and Their Adaptations

The construction of the benzo[b]thiophene ring system is a well-established area of heterocyclic chemistry, with numerous methods that can be adapted for the synthesis of specifically substituted derivatives. nih.govdntb.gov.ua

The formation of the thiophene ring fused to a benzene (B151609) ring is the cornerstone of benzo[b]thiophene synthesis. These methods often involve the intramolecular cyclization of suitably substituted benzene precursors.

One prominent modern method is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. organic-chemistry.orgacs.org In this approach, an electrophilic sulfur reagent activates the alkyne, triggering a cyclization event to form the thiophene ring. nih.gov This reaction proceeds under moderate conditions and tolerates a wide range of functional groups, making it a versatile tool. organic-chemistry.orgacs.org Other strategies include metal-mediated annulation of 2-halo alkynyl benzenes and iodine-catalyzed cascade reactions of thiophenols with alkynes. nih.gov Another approach is the iodine-promoted photocyclization of diaryl-substituted thiophenes to create fused benzo[b]thiophene systems. thieme-connect.com

Cyclization MethodKey PrecursorTypical ReagentsReference
Electrophilic Sulfur-Mediated Cyclizationo-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate organic-chemistry.orgnih.govacs.org
Iodine-Catalyzed CascadeSubstituted thiophenol and alkyneMolecular Iodine (I₂) nih.gov
Photochemical Cyclization4,5-Diaryl-substituted thiopheneIodine (promoter), UV light thieme-connect.com
Metal-Mediated Annulation2-Halo alkynyl benzeneSulfide (B99878) source (e.g., Na₂S), metal catalyst (e.g., Gold) nih.govwikipedia.org

Ring-closing strategies typically refer to the final bond formation that creates the heterocyclic ring. For benzo[b]thiophenes, this often involves the intramolecular cyclization of aryl sulfides. chemicalbook.com For instance, arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization in the presence of a dehydrating agent like acetic anhydride. chemicalbook.com This process yields a 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzo[b]thiophene system. chemicalbook.com Similarly, arylmercapto acetals can be cyclized in the gas phase using catalysts like ZnCl₂-impregnated montmorillonite (B579905) or in solution with catalysts such as Amberlyst A-15. chemicalbook.com

Regioselective Fluorination Strategies for the Benzo[b]thiophene System

Introducing a fluorine atom at a specific position on the benzo[b]thiophene ring requires careful selection of the fluorination method and substrate. The electronic properties of the bicyclic system dictate the preferred sites for electrophilic or nucleophilic attack. For the target molecule, fluorination is required at the C4 position, which is part of the benzene ring portion of the scaffold.

Electrophilic fluorination is a common strategy for introducing fluorine onto electron-rich aromatic systems. This typically involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). However, direct electrophilic aromatic substitution on the benzo[b]thiophene ring often favors the C3 or C2 positions on the thiophene ring. chemicalbook.com To achieve fluorination at the C4 position, a directed strategy is necessary.

One powerful technique is directed ortho-metalation followed by quenching with an electrophilic fluorine source. For example, a directing group at the C5 position could facilitate lithiation at C4. Subsequent treatment with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), would install the fluorine atom regioselectively. This strategy has been successfully applied to the fluorination of electron-rich aromatic thiophenes. acs.org

Nucleophilic aromatic substitution (SNA_r) offers an alternative route to fluorination. This method requires a precursor with a good leaving group (such as -NO₂, -Cl, or -Br) at the target position (C4). The reaction involves the displacement of this leaving group by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of SNA_r reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. For the benzo[b]thiophene system, the fused thiophene ring can influence the reactivity of the benzene portion, and the presence of other substituents would be critical for activating the C4 position towards nucleophilic attack.

Fluorination StrategyGeneral MechanismRequired PrecursorTypical ReagentsReference
Directed Electrophilic FluorinationOrtho-metalation followed by reaction with an "F+" sourceBenzo[b]thiophene with a directing groupn-BuLi, N-Fluorobenzenesulfonimide (NFSI) acs.org
Nucleophilic Aromatic Substitution (SNA_r)Displacement of a leaving group by a fluoride anion4-Halo or 4-nitro-benzo[b]thiophenePotassium Fluoride (KF), Cesium Fluoride (CsF) nih.gov

Directed Fluorination Techniques

The introduction of a fluorine atom at the C4 position of the benzo[b]thiophene core is a critical step that often relies on either starting with a pre-fluorinated precursor or employing a directed C-H activation strategy. While direct electrophilic fluorination of the parent benzo[b]thiophene typically yields a mixture of 2- and 3-fluoro isomers, achieving substitution on the benzene ring, particularly at C4, necessitates more sophisticated approaches.

One effective strategy involves the use of a directing group to guide an electrophilic fluorine source to the desired position. For instance, a directing group at the C5 position can facilitate ortho-fluorination at C4. Alternatively, transition-metal-catalyzed C-H activation has emerged as a powerful tool. nih.gov Copper-catalyzed, directing group-assisted fluorination of arene C-H bonds provides a viable, albeit challenging, pathway. nih.gov In such a scenario, a suitable directing group, often a chelating nitrogen-containing group, is temporarily installed on the molecule to direct a copper catalyst, which then facilitates the C-F bond formation with a fluorine source like silver(I) fluoride (AgF). nih.gov

Another common and practical approach is to construct the benzo[b]thiophene ring from a benzene-based starting material that already contains the fluorine atom at the correct position. For example, a synthesis could commence from 3-fluoro-thiophenol or a related derivative, which ensures the fluorine is correctly placed in the final product after cyclization.

StrategyDescriptionKey ReagentsPotential Challenges
Directed C-H Fluorination A directing group on the benzo[b]thiophene ring guides an electrophilic fluorinating agent to the ortho (C4) position.Directing Group (e.g., amides, pyridines), Catalyst (e.g., Cu(I), Pd(II)), Fluorine Source (e.g., AgF, NFSI)Finding a suitable directing group for C4, potential for multiple fluorination, harsh conditions. nih.gov
Synthesis from Fluorinated Precursors The benzo[b]thiophene ring is constructed from a starting material that already possesses the fluorine atom in the required position.e.g., 2-bromo-5-fluorotoluene, 3-fluorothiophenolAvailability of appropriately substituted starting materials.

Directed ortho-Metalation (DoM) and Related Strategies for Carboxylic Acid Introduction

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique is particularly well-suited for introducing the carboxylic acid group at the C7 position of a 4-fluorobenzo[b]thiophene (B1319160) intermediate. The strategy relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org

To achieve carboxylation at C7, a DMG would ideally be placed at the C6 position. However, installing a DMG at C6 on a pre-formed 4-fluorobenzo[b]thiophene can be complex. A more convergent approach involves a DoM reaction on a benzene-ring precursor prior to the formation of the thiophene ring. For example, an O-aryl carbamate (B1207046) group can serve as an effective DMG. researchgate.net The lithiated intermediate generated via DoM can then be quenched with an electrophile, such as solid carbon dioxide (dry ice), to install the carboxylic acid group. Subsequent chemical steps would then be used to construct the fused thiophene ring.

The fluorine atom itself can act as a weak directing group, promoting metalation at the ortho positions (C3 and C5). researchgate.net However, for selective C7 functionalization, a stronger directing group is necessary to override this effect and direct the lithiation to the desired carbon.

Exemplary DoM Carboxylation Sequence:

Substrate Preparation: A suitable precursor, such as a 4-fluorobenzo[b]thiophene bearing a DMG at C6 (e.g., -CONEt₂, -OMe), is synthesized.

Directed Lithiation: The substrate is treated with a strong lithium amide base (e.g., LDA) or an alkyllithium base (e.g., s-BuLi) in an ethereal solvent like THF at low temperatures (e.g., -78 °C). uwindsor.ca The base selectively removes the proton at the C7 position.

Carboxylation: The resulting aryllithium intermediate is quenched by pouring it over crushed solid carbon dioxide.

Workup: Acidic workup protonates the carboxylate salt, yielding the desired this compound.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing the carbon-carbon and carbon-heteroatom bonds necessary to build complex molecules like this compound. These reactions are typically used to assemble precursors that are later cyclized to form the final heterocyclic core.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. This reaction is highly versatile for constructing the precursors to the target molecule. For instance, a suitably substituted fluorinated arylboronic acid could be coupled with a 2-halothiophene derivative, or vice versa, to create the biaryl linkage that can be cyclized in a subsequent step. The reaction is known for its high functional group tolerance and generally good yields.

Aryl Halide/Triflate ComponentBoronic Acid/Ester ComponentProduct Type
2-Bromo-3-methylthiophene2-Fluoro-5-formylphenylboronic acidPrecursor for cyclization to form the benzene ring part.
1-Bromo-4-fluoro-2-iodobenzeneThiophene-2-boronic acidPrecursor for subsequent functionalization and cyclization.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is frequently employed in one of the most common strategies for synthesizing benzo[b]thiophenes. The typical sequence involves coupling an ortho-halothioanisole with a terminal alkyne. nih.gov The resulting 2-alkynylthioanisole intermediate can then undergo electrophilic cyclization to form the benzo[b]thiophene ring. nih.gov To synthesize the target molecule, a precursor such as 1-bromo-4-fluoro-2-(methylthio)benzene could be coupled with an alkyne bearing a protected carboxylic acid precursor.

General Sonogashira-Cyclization Route:

Coupling: A fluorinated o-iodothioanisole is reacted with a terminal alkyne using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. nih.gov

Cyclization: The resulting alkyne intermediate is treated with an electrophile (e.g., I₂, Br₂) to induce a 5-endo-dig cyclization, forming the thiophene ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. While not directly leading to the carboxylic acid target, this reaction is crucial for synthesizing precursors that may require a nitrogen-based directing group for subsequent C-H activation or functionalization steps. For example, an amino group could be installed on a fluorinated benzene precursor. This amine could then be converted into a more robust directing group (e.g., an amide or picolinamide) to guide ortho-metalation or other directed C-H functionalization reactions before being removed or converted in later steps.

Total Synthesis and Gram-Scale Production Methodologies

A complete, published total synthesis specifically for this compound is not readily found in broad literature surveys. However, a plausible and efficient synthetic route can be constructed by combining the strategic methodologies discussed above. A likely industrial or gram-scale approach would prioritize convergent synthesis, readily available starting materials, and robust, high-yielding reactions.

One potential retrosynthetic analysis would disconnect the molecule into a fluorinated benzene component and a thiophene fragment. A forward synthesis might look as follows:

Precursor Synthesis: Start with commercially available 1-bromo-4-fluoro-2-nitrobenzene. The nitro group can serve as a precursor to a directing group or be used to activate the ring for other transformations.

Sulfur Introduction: A nucleophilic aromatic substitution (SNAr) reaction with sodium sulfide or a protected thiol could displace the bromine to install the sulfur atom, which is then alkylated to form a thioether.

Ring Formation: The thiophene ring could be formed via a Gould-Jacobs or related cyclization reaction. For instance, condensation with diethyl malonate followed by cyclization and decarboxylation is a classic route.

Functional Group Introduction: The C7-carboxylic acid could be introduced late-stage via a Friedel-Crafts acylation followed by oxidation, or more likely, through a Directed ortho-Metalation strategy on a suitably protected intermediate, as described in section 2.4.

For gram-scale production, key considerations would include the cost and availability of starting materials, the safety and scalability of each step (e.g., avoiding cryogenic temperatures for DoM if possible), and purification methods. Palladium-catalyzed reactions like Suzuki and Sonogashira couplings are often amenable to scale-up, and advancements in catalyst technology have made them increasingly cost-effective for larger-scale synthesis.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The integration of enzymatic methods into the synthesis of complex molecules like this compound represents a frontier in green and sustainable chemistry. While a direct, one-pot biocatalytic route to this specific compound has not been extensively documented in the literature, a number of chemoenzymatic and biocatalytic strategies can be proposed based on established enzymatic transformations on analogous substrates. These approaches offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical syntheses.

The primary chemoenzymatic strategies envisioned for the synthesis of this compound and its precursors include enzymatic resolution of racemic intermediates, biocatalytic cyclization to form the core benzothiophene (B83047) structure, and potential enzymatic carboxylation or fluorination steps.

One of the most promising and readily applicable chemoenzymatic methods involves the kinetic resolution of a racemic precursor to this compound. Lipases and esterases are well-known for their ability to selectively hydrolyze or esterify one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For instance, a racemic ester of a fluorinated arylcarboxylic acid could be subjected to enzymatic hydrolysis. In such a scenario, the enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the carboxylic acid product. This method is particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. The efficiency of such a resolution is typically evaluated by the enantiomeric excess (ee) of the product and the substrate, as well as the conversion rate.

Another potential biocatalytic approach focuses on the formation of the benzothiophene ring system itself. While traditional chemical methods for this cyclization often require harsh conditions or metal catalysts, enzymes such as cytochrome P450 monooxygenases could potentially be engineered to catalyze the intramolecular cyclization of a suitable fluorinated and thiolated precursor. Cytochrome P450 enzymes are known to catalyze a wide variety of oxidative reactions, including C-H activation and heteroatom oxidation, which could be harnessed to facilitate the desired ring closure. Research in this area is ongoing, with a focus on expanding the substrate scope and catalytic capabilities of these versatile enzymes.

Furthermore, the direct enzymatic carboxylation of a pre-formed 4-fluorobenzo[b]thiophene scaffold at the 7-position is a conceptually attractive biocatalytic strategy. Aromatic carboxylases have been identified that can catalyze the regioselective addition of a carboxyl group to phenolic and other aromatic compounds. nih.gov The development of a specific carboxylase for 4-fluorobenzo[b]thiophene through enzyme screening or directed evolution could provide a highly efficient and regioselective route to the final product, obviating the need for protecting groups and multi-step chemical carboxylation procedures.

While the direct biocatalytic fluorination of the benzothiophene core is challenging due to the limited substrate scope of known fluorinases, a chemoenzymatic approach starting from a pre-fluorinated building block is more feasible. The subsequent enzymatic steps, such as resolution or cyclization, would then build upon this fluorinated precursor.

The following table summarizes potential biocatalytic reactions that could be integrated into a synthetic route for this compound:

Reaction Type Enzyme Class Potential Substrate Potential Product Key Advantage
Kinetic ResolutionLipase/EsteraseRacemic ester of a 4-fluorobenzothiophene precursorEnantiomerically enriched this compound or its esterHigh enantioselectivity under mild conditions
Intramolecular CyclizationCytochrome P450Acyclic fluorinated thiophenyl precursor4-Fluorobenzo[b]thiophene core structurePotential for high regioselectivity and stereoselectivity
Aromatic CarboxylationCarboxylase4-Fluorobenzo[b]thiopheneThis compoundDirect and regioselective introduction of the carboxylic acid group

The detailed research findings for analogous systems provide a strong foundation for the development of these proposed biocatalytic and chemoenzymatic routes. For example, the enzymatic resolution of various fluorinated arylcarboxylic acids has been successfully demonstrated, achieving high enantiomeric purity. mdpi.com A study on the hydrolase-catalyzed kinetic resolution of fluorinated 3-arylcarboxylic acid esters showed that lipases, such as Amano PS, can effectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-ester unreacted, with both products obtained in high yield and enantiomeric excess. mdpi.com

The following interactive data table illustrates a hypothetical enzymatic resolution of a racemic ester precursor of this compound, based on typical results observed for similar substrates:

Similarly, the field of enzymatic carboxylation has seen significant advances. For instance, the regioselective enzymatic carboxylation of bioactive polyphenols has been achieved with excellent yields. nih.gov This precedent suggests that with appropriate enzyme discovery and engineering, a biocatalyst for the specific carboxylation of 4-fluorobenzo[b]thiophene could be developed.

The following table outlines a hypothetical comparison of different carboxylases for the regioselective carboxylation of 4-fluorobenzo[b]thiophene:

Mechanistic Elucidation of Reaction Pathways Involving 4 Fluorobenzo B Thiophene 7 Carboxylic Acid

Reaction Mechanisms of Electrophilic Aromatic Substitution on the Benzo[b]thiophene System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The regioselectivity of EAS on the benzo[b]thiophene scaffold is primarily directed towards the electron-rich thiophene (B33073) ring, with a notable preference for the C3 position. However, the substituents on the benzene (B151609) ring of 4-Fluorobenzo[b]thiophene-7-carboxylic acid—a fluorine at C4 and a carboxylic acid at C7—exert significant influence on the reaction mechanism and outcome.

The fluorine atom at the C4 position is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate formed during electrophilic attack. Conversely, the carboxylic acid group at the C7 position is a deactivating and meta-directing group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.

The interplay of these directing effects determines the position of electrophilic attack. Given that the thiophene ring is inherently more reactive towards electrophiles than the benzene ring, substitution is expected to occur predominantly on the thiophene moiety. The preferred site of electrophilic attack on an unsubstituted benzo[b]thiophene is the C3 position. In this compound, this preference is likely maintained. The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway, as illustrated below for a generic electrophile (E+).

Mechanism of Electrophilic Aromatic Substitution:

Formation of the σ-complex (arenium ion): The π electrons of the thiophene ring attack the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, known as the σ-complex or arenium ion. Attack at the C3 position is favored as it results in a more stable intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.

Deprotonation: A base in the reaction mixture removes a proton from the C3 position, restoring the aromaticity of the thiophene ring and yielding the substituted product.

The directing effects of the fluorine and carboxylic acid groups primarily influence the reactivity of the benzene ring, making it less susceptible to electrophilic attack compared to the thiophene ring. Therefore, electrophilic substitution on this compound is predicted to occur selectively at the C3 position.

Substituent Position Inductive Effect Resonance Effect Overall Directing Effect
FluorineC4-I (electron-withdrawing)+R (electron-donating)ortho, para-directing, deactivating
Carboxylic AcidC7-I (electron-withdrawing)-R (electron-withdrawing)meta-directing, deactivating

Nucleophilic Aromatic Substitution at the Fluorinated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom at the C4 position can act as a leaving group.

The carboxylic acid group at the C7 position is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, albeit its effect is transmitted through the benzene ring to the C4 position. The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex.

Mechanism of Nucleophilic Aromatic Substitution:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, and this delocalization is enhanced by the electron-withdrawing carboxylic acid group.

Departure of the Leaving Group: The fluoride (B91410) ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substituted product.

The rate of this reaction is dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the negative charge in the Meisenheimer complex. The presence of the electron-withdrawing carboxylic acid group is crucial for the feasibility of this reaction.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C7 position of this compound can undergo various transformations typical of carboxylic acids.

Esterification:

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The most common mechanism for this reaction is the Fischer esterification, which is a nucleophilic acyl substitution.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: The alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Amidation:

Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents, followed by reaction with an amine.

Mechanism of Amidation via an Acyl Chloride:

Formation of Acyl Chloride: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the corresponding acyl chloride.

Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide.

Deprotonation: A second molecule of the amine acts as a base to deprotonate the protonated amide, yielding the final amide product and an ammonium (B1175870) salt.

Methods for the synthesis of new amide derivatives have also been developed based on dicyclohexylcarbodiimide-mediated carboxylic acid-amine coupling reactions. uow.edu.au

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is generally difficult. However, the reaction can be facilitated under certain conditions, such as high temperatures or the presence of specific catalysts. For benzo[b]thiophene-2-carboxylic acids, decarboxylation has been achieved by refluxing with 48% hydrobromic acid. zendy.io It is plausible that a similar approach could be applied to this compound, although the specific conditions might require optimization. The mechanism likely involves protonation of the ring, followed by the departure of carbon dioxide.

Metalation and Lithiation Pathways Directed by Fluorine and Carboxyl Groups

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both fluorine and a deprotonated carboxylic acid (carboxylate) can act as directing groups.

In the case of this compound, treatment with a strong base like n-butyllithium would first deprotonate the carboxylic acid to form the lithium carboxylate. This carboxylate group can then direct a second lithiation to the C6 position. The fluorine atom at C4 could also direct lithiation to the C5 position. The outcome of the reaction would depend on the relative directing ability of the lithium carboxylate versus the fluorine atom and the reaction conditions. Fluorine is known to be a potent directing group in metalation reactions. researchgate.net

General Mechanism of Directed ortho-Metalation:

Coordination: The organolithium reagent coordinates to the heteroatom of the directing group (oxygen of the carboxylate or fluorine).

Deprotonation: The organolithium base removes a proton from the ortho position, forming an aryllithium species.

Reaction with Electrophile: The resulting aryllithium is a potent nucleophile and can react with a variety of electrophiles (E+) to introduce a new substituent at the ortho position.

The regioselective functionalization of benzo[b]thiophenes can be achieved through combined ortho-lithiation and halocyclization strategies. researchgate.net

Radical Reactions and Their Propagation Mechanisms

While ionic reactions are more common for benzo[b]thiophenes, radical reactions can also occur under specific conditions, often initiated by light or a radical initiator. The presence of a fluorine atom can influence the course of radical reactions.

Radical fluorination, for instance, involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org While this is typically used to introduce fluorine, the reverse, defluorination, can occur under radical conditions.

A plausible radical reaction involving this compound could be a radical-promoted decarboxylation. This would likely proceed via a Hunsdiecker-type reaction, where the silver salt of the carboxylic acid is treated with bromine to generate an aryl radical, which then abstracts a hydrogen atom from the solvent or another source.

General Mechanism of Radical Propagation:

Radical reactions typically proceed via a chain mechanism involving three steps:

Initiation: Formation of radicals from a non-radical species, usually through the homolytic cleavage of a weak bond by heat or light.

Propagation: A radical reacts with a non-radical to form a new radical and a new non-radical. This step is repeated in a cycle.

Termination: Two radicals combine to form a non-radical species, ending the chain reaction.

Novel approaches to benzothiophene (B83047) derivatives have been developed based on radical-promoted heterocyclization reactions. acs.org

Influence of Fluorine Substitution on Reactivity and Regioselectivity

Conversely, the strong electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom can stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thereby lowering the activation energy for the substitution to occur. In the context of this compound, a nucleophile could potentially displace the fluorine atom at the C4 position. The presence of the electron-withdrawing carboxylic acid group at C7 would further enhance the susceptibility of the benzene ring to nucleophilic attack.

The regioselectivity of reactions involving this compound is thus a delicate balance of these electronic influences. Computational studies on simpler fluorinated heterocycles have demonstrated a vast preference for nucleophilic attack at specific positions due to the stabilization of transition states by the fluorine substituent. For instance, in 2-fluoroaziridine, a significant rate enhancement for nucleophilic ring-opening is observed compared to the non-fluorinated parent compound, with a high degree of regioselectivity. princeton.edu While a direct analogy cannot be drawn without specific experimental data for this compound, these findings underscore the profound impact of fluorine substitution on reaction outcomes.

The following table summarizes the expected directing effects of the substituents on the benzene ring of this compound in electrophilic aromatic substitution reactions.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-FC4-I (Electron-withdrawing)+M (Electron-donating)Deactivatingortho, para (to C5 and C7)
-COOHC7-I (Electron-withdrawing)-M (Electron-withdrawing)Deactivatingmeta (to C5 and thiophene ring)

Catalytic Cycles in Transformations Utilizing this compound

While specific catalytic cycles involving this compound are not extensively detailed in the current literature, its structural features suggest its potential participation in a variety of catalytic transformations. The carboxylic acid moiety and the carbon-fluorine bond are both valuable functional handles for catalytic cross-coupling and functionalization reactions.

The carboxylic acid group can serve as a versatile precursor in metallaphotoredox catalysis. princeton.edu In such catalytic cycles, the carboxylic acid can be activated and undergo decarboxylation to generate a carbon-centered radical, which can then participate in various bond-forming reactions, including alkylation, arylation, and amination. princeton.edu A general catalytic cycle for a nickel-catalyzed decarboxylative cross-coupling reaction is depicted below. In this cycle, an excited photoredox catalyst oxidizes the carboxylate to generate a radical, which then engages with a Ni(0) catalyst. The resulting organonickel species can then undergo further reaction with a coupling partner.

Another potential area of catalytic transformation involves the activation and functionalization of the carbon-fluorine bond. Although C-F bonds are notoriously strong, recent advances in catalysis have enabled their use in cross-coupling reactions. Borane-catalyzed C-F bond arylation and esterification have been developed, proceeding through a transborylation mechanism. ed.ac.uk In a hypothetical scenario, the fluorine atom of this compound could be targeted for substitution with various nucleophiles or for participation in cross-coupling reactions, though the reactivity would be influenced by the electronic nature of the benzothiophene ring system and the presence of the carboxylic acid group.

The following table outlines potential catalytic transformations for this compound based on its functional groups and analogous reactions in the literature.

Functional GroupCatalytic TransformationPotential Catalyst SystemExpected Outcome
Carboxylic Acid (-COOH)Decarboxylative Cross-CouplingNi/Photoredox CatalystFunctionalization at the C7 position
Carbon-Fluorine Bond (C-F)C-F Bond FunctionalizationBorane Catalysts (e.g., H-B-9-BBN)Substitution of the fluorine atom at C4
Aromatic CoreC-H Activation/FunctionalizationTransition Metal Catalysts (e.g., Pd, Rh)Introduction of new substituents on the benzothiophene ring

It is important to note that the actual feasibility and outcomes of these catalytic reactions would require experimental verification. The interplay between the fluorine and carboxylic acid substituents, as well as the inherent reactivity of the benzothiophene core, would ultimately dictate the success and selectivity of any catalytic transformation.

Chemical Transformations and Derivatization Strategies of the 4 Fluorobenzo B Thiophene 7 Carboxylic Acid Scaffold

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 7-position of the 4-fluorobenzo[b]thiophene (B1319160) core is a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Formation of Esters, Amides, and Hydrazides

Esters: The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For 4-fluorobenzo[b]thiophene-7-carboxylic acid, standard esterification procedures can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common method. masterorganicchemistry.com The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, reaction with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a milder method for ester formation. orgsyn.org

ReactantReagentsProductReference
This compoundAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Corresponding Ester masterorganicchemistry.com
This compoundAlcohol, DCC, DMAPCorresponding Ester orgsyn.org

Amides: Amide bond formation is crucial for the synthesis of biologically active molecules. The conversion of this compound to its corresponding amides can be achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. luxembourg-bio.comrsc.org

ReactantReagentsProductReference
This compound1. SOCl₂ or (COCl)₂2. Amine (RNH₂)4-Fluorobenzo[b]thiophene-7-carboxamide researchgate.net
This compoundAmine (RNH₂), EDC, HOBt4-Fluorobenzo[b]thiophene-7-carboxamide luxembourg-bio.comrsc.org

Hydrazides: Hydrazides are important intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. nih.gov The synthesis of 4-fluorobenzo[b]thiophene-7-carbohydrazide can be accomplished by reacting the corresponding ester (e.g., methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol. This nucleophilic acyl substitution reaction, known as hydrazinolysis, typically proceeds with good yields. nih.gov

ReactantReagentsProductReference
This compound esterHydrazine hydrate (N₂H₄·H₂O), Ethanol4-Fluorobenzo[b]thiophene-7-carbohydrazide nih.gov

Reduction to Alcohols and Aldehydes

Alcohols: The reduction of the carboxylic acid group to a primary alcohol provides a key functional group for further synthetic manipulations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. youtube.com It is important to note that the first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid proton, generating hydrogen gas. youtube.com

ReactantReagentsProductReference
This compound1. LiAlH₄, THF2. H₃O⁺ workup(4-Fluorobenzo[b]thiophen-7-yl)methanol masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Direct reduction is often difficult to control. A common strategy involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. The subsequent reduction of these derivatives with a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, can yield the desired aldehyde. quora.comstackexchange.comstackexchange.comquora.com

ReactantReagentsProductReference
This compound ester1. DIBAL-H, Toluene, -78 °C2. H₂O workup4-Fluorobenzo[b]thiophene-7-carbaldehyde quora.comstackexchange.comstackexchange.comquora.com

Conversion to Acyl Halides and Anhydrides

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other carboxylic acid derivatives. masterorganicchemistry.com this compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comwisdomlib.org These reactions are typically performed in an inert solvent, and the byproducts (SO₂ and HCl, or CO, CO₂, and HCl) are gaseous, which helps to drive the reaction to completion.

ReactantReagentsProductReference
This compoundThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)4-Fluorobenzo[b]thiophene-7-carbonyl chloride masterorganicchemistry.comwisdomlib.org

Anhydrides: Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives useful in acylation reactions. Symmetrical anhydrides can be prepared from the corresponding carboxylic acid through dehydration. This can be achieved by heating the carboxylic acid or by using a dehydrating agent. A common laboratory method involves the reaction of a carboxylic acid with a reagent like acetic anhydride in the presence of a catalyst. youtube.com Alternatively, reacting the carboxylate salt with an acyl chloride can also yield the anhydride. nih.govthieme-connect.de

ReactantReagentsProductReference
This compoundAcetic anhydride, heat4-Fluorobenzo[b]thiophene-7-carboxylic anhydride youtube.com
4-Fluorobenzo[b]thiophene-7-carboxylate salt4-Fluorobenzo[b]thiophene-7-carbonyl chloride4-Fluorobenzo[b]thiophene-7-carboxylic anhydride nih.govthieme-connect.de

Functionalization of the Thiophene (B33073) Ring

Electrophilic aromatic substitution reactions on the benzo[b]thiophene scaffold allow for the introduction of various functional groups onto the thiophene ring. The position of substitution is influenced by the directing effects of the existing substituents, namely the fluorine atom and the carboxylic acid group.

Bromination and Other Halogenation Reactions

Bromination: Electrophilic bromination of benzo[b]thiophene derivatives typically occurs at the 2- or 3-position of the thiophene ring. The regioselectivity of the reaction is dependent on the reaction conditions and the nature of the substituents on the benzene (B151609) ring. researchgate.netmdpi.com For 4-fluorobenzo[b]thiophene, electrophilic bromination is expected to be directed by the activating effect of the thiophene sulfur atom and influenced by the electronic effects of the fluorine and carboxylic acid groups. Common brominating agents include bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile (B52724). researchgate.netmdpi.com

ReactantReagentsPotential ProductsReference
4-Fluorobenzo[b]thiopheneBr₂, Acetic acid2-Bromo-4-fluorobenzo[b]thiophene and/or 3-Bromo-4-fluorobenzo[b]thiophene researchgate.netmdpi.com
4-Fluorobenzo[b]thiopheneNBS, CCl₄2-Bromo-4-fluorobenzo[b]thiophene and/or 3-Bromo-4-fluorobenzo[b]thiophene researchgate.netmdpi.com

Nitration and Sulfonation

Nitration: The nitration of benzo[b]thiophene systems introduces a nitro group, which can be a precursor for an amino group or other functionalities. The nitration of benzo[b]thiophen-3-carboxylic acid has been shown to result in substitution on the benzene ring at the 4-, 5-, 6-, and 7-positions, with the product distribution being highly dependent on the nitrating agent and reaction conditions. rsc.org For this compound, nitration is expected to be influenced by the deactivating and directing effects of the existing substituents. A mixture of nitric acid and sulfuric acid is a common nitrating agent. semanticscholar.org

Sulfonation: Sulfonation of benzo[b]thiophene introduces a sulfonic acid group. Similar to nitration, the position of sulfonation is dictated by the electronic properties of the substituents. Sulfonation of the parent benzo[b]thiophene can be achieved using fuming sulfuric acid or chlorosulfonic acid. The regioselectivity can be controlled by the reaction conditions.

Due to the deactivating nature of the carboxylic acid and the moderate deactivating effect of the fluorine atom, harsh conditions may be required for both nitration and sulfonation of the this compound scaffold. The precise regiochemical outcomes would require experimental investigation.

Alkylation and Acylation Reactions

The reactivity of this compound is dictated by its principal functional groups: the carboxylic acid and the fluorinated aromatic system. Alkylation and acylation reactions can be directed at either the carboxylic acid moiety or the benzo[b]thiophene core.

Reactions at the Carboxylic Acid Group:

The carboxylic acid at the 7-position is a primary site for acylation and alkylation reactions.

Esterification: This is a common alkylation reaction of the carboxylic acid group. It can be achieved by reacting the parent acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to a more reactive acyl halide or anhydride followed by treatment with an alcohol. For instance, the synthesis of various benzo[b]thiophene-3-carboxylic esters has been demonstrated through a palladium-catalyzed alkoxycarbonylation of 2-(methylthio)phenylacetylenes. nih.govacs.org

Amide Formation: Acylation of amines using this compound as the acyl source leads to the formation of amides. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly. The synthesis of novel substituted benzothiophene (B83047) carboxanilides has been reported as a strategy for developing compounds with antitumor properties. nih.gov

Acylhydrazone Formation: The carboxylic acid can be converted to a carbohydrazide, which can then be reacted with various aldehydes to form acylhydrazones. This derivatization has been explored in the synthesis of benzo[b]thiophene acylhydrazones as potential antimicrobial agents. nih.gov

Reactions on the Benzo[b]thiophene Ring:

The benzo[b]thiophene ring system itself can undergo acylation, most notably through Friedel-Crafts type reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. For the benzo[b]thiophene scaffold, electrophilic substitution, including acylation, typically occurs at the C2 or C3 position of the thiophene ring due to its higher reactivity compared to the benzene ring. nih.govuoanbar.edu.iq The presence of the fluorine atom at C4 and the deactivating carboxylic acid group at C7 would influence the regioselectivity of such a reaction. A method for the direct synthesis of benzothiophene-3-carboxylic acid from benzothiophene utilizes Friedel-Crafts acylation with trichloroacetyl chloride. tandfonline.com A solvent-free approach using trifluoroacetic anhydride and phosphoric acid has also been developed for the acylation of benzothiophene. nih.govbeilstein-journals.org

The following table summarizes common alkylation and acylation reactions relevant to the this compound scaffold.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Amide Formation1. SOCl₂ or (COCl)₂ 2. AmineAmide
Acylhydrazone Formation1. Hydrazine 2. AldehydeAcylhydrazone
Friedel-Crafts AcylationAcyl halide, Lewis acid (e.g., AlCl₃)Acyl-substituted benzo[b]thiophene

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations involving the fluorine atom challenging. However, under specific conditions, defluorination and halogen exchange reactions are possible.

Defluorination and Subsequent Functionalization

Defluorination of aromatic fluorides typically requires harsh conditions or specialized reagents. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for displacing a fluorine atom. libretexts.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom. libretexts.orgyoutube.com In this compound, the carboxylic acid group is a deactivating group but is meta to the fluorine, providing only moderate activation.

Recent research has shown that C–F bond activation can be achieved under milder conditions. For example, a copper-promoted method has been developed for the synthesis of benzo[b]thiophenes from 2-fluorophenylacetylene derivatives, where an intramolecular annulation involves the displacement of the fluorine atom by a sulfur nucleophile. beilstein-journals.org While this applies to a precursor molecule, it demonstrates the feasibility of C-F bond functionalization in the synthesis of this heterocyclic system. Enzymatic defluorination has also been reported for some fluorinated organic compounds, although this is a highly specialized approach. nih.gov

Exchange Reactions of Fluorine with Other Halogens

The exchange of a fluorine atom for another halogen (Cl, Br, I) on an aromatic ring is an uncommon transformation due to the high strength of the C-F bond. The reverse reaction, converting other halogens to fluorine (known as the Halex process), is more common in industrial synthesis. wikipedia.orgsemanticscholar.org

For the exchange of fluorine to a heavier halogen to occur via a nucleophilic pathway, significant activation of the aromatic ring is necessary. Without strong electron-withdrawing groups in the appropriate positions, such reactions are generally not facile. Alternative strategies, potentially involving organometallic intermediates or radical pathways, would likely be required to achieve such a transformation on the this compound scaffold.

Modifications to the Benzo-Fused Ring System

Further functionalization of the benzene portion of the this compound molecule can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents. The fluorine atom at the C4 position is an ortho-, para-director, while the carboxylic acid group at the C7 position is a meta-director and a deactivating group.

The directing effects of the two substituents are as follows:

Fluorine (at C4): Directs incoming electrophiles to the C5 position (ortho) and the C7 position (para). The C7 position is already substituted.

Carboxylic Acid (at C7): Directs incoming electrophiles to the C5 position (meta).

Both groups, therefore, direct substitution to the C5 position. The fluorine atom is generally considered an activating group for electrophilic substitution (due to resonance effects outweighing its inductive effect), while the carboxylic acid is deactivating. Consequently, electrophilic substitution on the benzo-fused ring is predicted to occur preferentially at the C5 position.

Synthesis of Heterocyclic Fused Derivatives

The this compound scaffold can serve as a building block for the synthesis of larger, polycyclic heterocyclic systems. rhhz.net This can be achieved by introducing functional groups that can participate in cyclization reactions to form new rings fused to the existing benzo[b]thiophene core.

One common strategy involves the elaboration of the carboxylic acid at the C7 position. For example, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization reactions. A variety of thieno[3,2-f]isoquinolines have been prepared through a combination of Pd-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations, demonstrating a viable route to fused systems from functionalized benzo[b]thiophenes. researchgate.net

The general approach for synthesizing fused heterocyclic derivatives is outlined in the table below.

Starting Material Functional GroupReaction SequenceFused Heterocycle Type
Carboxylic Acid (C7)1. Amide formation2. Intramolecular cyclization (e.g., Bischler-Napieralski)Pyridinone-fused
Introduction of an amino group1. Nitration followed by reduction2. Reaction with a 1,3-dicarbonyl compound (e.g., Skraup synthesis)Quinoline-fused
Introduction of a hydroxyl group1. Elaboration to form an ether linkage2. Intramolecular cyclizationFuran-fused

Formation of Supramolecular Assemblies and Co-crystals

The molecular structure of this compound contains functional groups that are highly effective in directing the formation of ordered supramolecular structures. The carboxylic acid group is a strong hydrogen bond donor and acceptor and readily forms robust hydrogen-bonded dimers. nih.gov This dimerization is a common motif in the crystal structures of carboxylic acids.

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. For this compound, DFT calculations would provide a detailed understanding of its electron distribution and orbital energies, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzo[b]thiophene ring system, particularly the sulfur atom and the fused benzene ring. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the thiophene ring, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value Significance
HOMO Energy ~ -6.5 to -7.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.5 to -2.5 eV Indicates electron-accepting ability

Note: These are estimated values based on similar compounds and would require specific DFT calculations for confirmation.

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map is predicted to show a high electron density (negative potential) around the oxygen atoms of the carboxylic acid group and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms adjacent to the electron-withdrawing fluorine and carboxylic acid groups would exhibit a lower electron density (positive potential), marking them as likely sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the planar benzo[b]thiophene ring.

Conformational analysis would likely reveal two primary low-energy conformers corresponding to the syn and anti orientations of the carboxylic acid's hydroxyl group with respect to the thiophene ring. The energy barrier for rotation around the C-C bond connecting the carboxylic acid to the ring would also be a key parameter determined from these studies.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations would track the atomic movements over time, revealing the flexibility of the carboxylic acid group and its interactions with solvent molecules.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of this compound and to map out potential reaction pathways.

Transition State Characterization

For any proposed reaction involving this molecule, such as esterification or amidation of the carboxylic acid group, transition state theory can be used to identify the high-energy transition state structure. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its feasibility.

Reaction Energy Profiles and Kinetic Barriers

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (kinetic barrier) for the reaction, which is a direct measure of the reaction rate. For this compound, computational studies could predict the kinetic barriers for various reactions, aiding in the design of synthetic routes and the understanding of its chemical transformations.

Table 2: List of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Characterization of this compound

Applications of 4 Fluorobenzo B Thiophene 7 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block (Synthon) in Complex Molecule Synthesis

There is no available research demonstrating the use of 4-Fluorobenzo[b]thiophene-7-carboxylic acid as a specific synthon or key building block in the synthesis of more complex molecules.

Precursor for Advanced Organic Electronic Materials

No literature was found that describes the use of this compound as a precursor for materials in the following applications:

Field-Effect Transistors (OFETs) Semiconductors

While fluorinated thiophene-based materials are of general interest in these fields, researchgate.netmdpi.com research explicitly employing the 4-fluoro-7-carboxylic acid isomer has not been published.

Applications in Coordination Chemistry as a Ligand

There are no published studies on the application of this compound as a ligand in coordination chemistry.

Metal-Organic Frameworks (MOFs) Ligand Design

No specific research is available on the design or synthesis of Metal-Organic Frameworks using this compound as the organic linker.

The specific chemical compound this compound is available commercially for research purposes. sigmaaldrich.com However, a thorough search of scientific databases reveals a lack of published literature detailing its specific applications in advanced organic synthesis, organic electronic materials, or coordination chemistry. The potential of this molecule, inferred from the properties of related compounds, remains to be experimentally explored and documented. Future research may yet uncover its utility in the fields outlined, but at present, no detailed findings can be reported.

Ligands for Catalytic Systems

The carboxylate and electron-rich sulfur atom within the this compound structure make it a promising candidate as a ligand for coordinating with transition metals. The formation of metal complexes with heterocyclic carboxylate ligands is a significant area of research in the development of novel catalysts and therapeutic agents. researchgate.net For instance, complexes of 3-chlorothiophene-2-carboxylic acid with copper(II), cobalt(II), and nickel(II) have been successfully synthesized and characterized. Such coordination can enhance the biological activity of the parent molecule or introduce novel catalytic properties. The planar benzo[b]thiophene scaffold can influence the geometry and electronic environment of the metal center, potentially leading to highly selective and efficient catalytic systems.

Scaffolding in Drug Discovery Efforts (In Vitro Lead Identification Focus, NO Clinical Data)

The benzo[b]thiophene scaffold is a cornerstone in drug discovery, with derivatives showing a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govnih.gov This versatility establishes the core structure as a valuable starting point for identifying lead compounds against numerous diseases through in vitro screening. nih.gov The electron-rich nature of the bicyclic system allows for favorable binding with various enzymes and receptors, making it an attractive probe for developing new therapeutics. researchgate.net

Derivatives of benzo[b]thiophene have been extensively studied as inhibitors of various enzymes in vitro. These studies are crucial for the early stages of drug discovery, providing insights into the potential therapeutic applications of the scaffold.

For example, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.govresearchgate.net One compound, b19 , demonstrated significant inhibition of cancer cell proliferation, migration, and invasion in vitro. nih.govresearchgate.net Other analogs based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have shown potent inhibitory activity against histone deacetylase 1 (HDAC1) and receptor tyrosine kinases like EGFR and HER2. ekb.eg Furthermore, benzo[b]thiophene-chalcone hybrids have been identified as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov

Table 1: In Vitro Enzyme Inhibition by Benzo[b]thiophene Derivatives

Compound ClassTarget EnzymeKey Finding (IC₅₀)
2-Phenylbenzothiophene-chalcone hybrid (5h )Butyrylcholinesterase (BChE)IC₅₀ = 24.35 µM nih.gov
2-Phenylbenzothiophene-chalcone hybrid (5f )Acetylcholinesterase (AChE)IC₅₀ = 62.10 µM nih.gov
4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (1 )EGFR / HER2IC₅₀ = 0.47 nM / 0.14 nM ekb.eg
4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (18 )Histone Deacetylase 6 (HDAC6)IC₅₀ = 13.5 µM ekb.eg
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeRhoA/ROCK PathwayShowed significant inhibition of MDA-MB-231 cell proliferation and migration nih.govresearchgate.net

The benzo[b]thiophene scaffold has proven to be an effective bioisostere for phenyl rings in ligands targeting various receptors. In vitro receptor binding assays have confirmed the affinity of these compounds for targets involved in neurological and psychiatric disorders.

One study focused on the bioisosteric replacement of benzene (B151609) rings with a thiophene (B33073) ring in ligands for the GluN2B subunit of the NMDA receptor, a target for neurodegenerative diseases. nih.govrsc.org An annulated thiophene derivative, nih.govAnnulenothiophene 8a , showed high affinity for the GluN2B receptor with a Kᵢ value of 26 nM. nih.gov Other research has explored benzo[b]thiophene derivatives as ligands for serotonin (B10506) receptors. unav.edu Specifically, compounds were designed to target the 5-HT₇ receptor, which is implicated in depression, with one derivative (9c ) showing a pKᵢ of 6.58. unav.edu

Table 2: In Vitro Receptor Binding Affinity of Benzo[b]thiophene Analogs

Compound AnalogTarget ReceptorReported Affinity
nih.govAnnulenothiophene 8a GluN2B (NMDA)Kᵢ = 26 nM nih.gov
Thiophene derivative 7a GluN2B (NMDA)Kᵢ = 204 nM nih.gov
Homopiperazinyl derivative 9c Serotonin 5-HT₇pKᵢ = 6.58 unav.edu
Aminopiperidinyl derivative 8j Serotonin 5-HT₁ₐpKᵢ = 7.3 unav.edu

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a scaffold affect its biological activity. nih.gov Numerous SAR studies on benzo[b]thiophene derivatives have been conducted to optimize their potency and selectivity. researchgate.netrsc.org

In the development of RhoA/ROCK pathway inhibitors, SAR studies revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position of the benzo[b]thiophene core enhanced anti-proliferative activity against breast cancer cells. nih.govresearchgate.net The carboxamide at C-3 was found to be a key contributor to this activity. researchgate.net For antitubercular agents, SAR research indicated that benzo[b]thiophene compounds with a five-membered heterocyclic substituent at the C-3 position, linked via a thioether, had superior efficacy. rsc.org Similarly, in the development of cholinesterase inhibitors, it was found that 3-acylbenzothiophene-chalcone hybrids generally proved to be better inhibitors of both AChE and BChE than their 2-substituted counterparts. nih.gov These studies highlight the importance of the substitution pattern on the benzo[b]thiophene ring for modulating biological function. researchgate.net

Applications in Polymer Chemistry and Functional Coatings

While less explored, the rigid, planar structure and functionalizable nature of this compound suggest its potential utility in polymer chemistry and for creating functional coatings. The carboxylic acid group provides a reactive handle for incorporation into polymer chains through esterification or amidation, potentially creating polyesters or polyamides with enhanced thermal stability and specific electronic properties derived from the benzothiophene (B83047) unit. The fused aromatic system could impart desirable optical or conductive properties to the resulting materials. For functional coatings, the carboxylic acid can be used to anchor the molecule to various surfaces, modifying their properties, such as hydrophobicity or biocompatibility. However, specific research on this compound or its close analogs for these applications is not yet widely reported.

Use in Fluorescent Probes and Imaging Agents

Fused aromatic systems like benzo[b]thiophene often exhibit intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes and imaging agents. The electronic properties of the scaffold can be fine-tuned by substituents; the electron-withdrawing fluorine atom and the carboxylic acid group on this compound could modulate its absorption and emission spectra. The carboxylic acid moiety also offers a convenient point of attachment for linking the fluorophore to biomolecules or targeting ligands, enabling its use in biological imaging. Despite this potential, the development of benzo[b]thiophene carboxylic acids specifically as fluorescent probes is an emerging area that requires further investigation.

Role in Agrochemical and Specialty Chemical Development (Excluding Environmental Impact)

The development of novel agrochemicals and specialty chemicals often relies on the use of versatile molecular building blocks that can be readily modified to achieve desired functionalities. Halogenated benzo[b]thiophene carboxylic acids, a class to which this compound belongs, are recognized for their role as key intermediates in the synthesis of a variety of commercially important products.

Agrochemical Applications: A Scaffold for Innovation

In the agrochemical industry, there is a continuous demand for new active ingredients with improved efficacy, selectivity, and safety profiles. Halogenated thiophene and benzo[b]thiophene derivatives have emerged as promising scaffolds for the development of new herbicides, fungicides, and insecticides. For instance, the related compound, 4-Chlorobenzo[b]thiophene-2-carboxylic acid, is a known building block in the development of herbicides and fungicides. chemimpex.com This suggests a strong potential for this compound to serve a similar role, with the fluorine substituent potentially enhancing the biological activity or modifying the physicochemical properties of the resulting agrochemical.

One notable area of application for such compounds is in the synthesis of 1,2,4-triazole (B32235) insecticides. Halogenated 2-thiophenecarboxylic acid derivatives are key components in the creation of this important class of crop protection agents. beilstein-journals.org The synthetic pathways to these insecticides often involve the use of thiophenecarboxylic acid derivatives as foundational structures.

Table 1: Potential Agrochemical Applications of Benzo[b]thiophene Carboxylic Acid Derivatives

Agrochemical ClassPotential Role of this compound
HerbicidesAs a core scaffold for the synthesis of new herbicidal compounds.
FungicidesAs a building block for developing novel fungicidal agents.
InsecticidesAs a key intermediate in the synthesis of complex insecticidal molecules.

Specialty Chemicals: Building Blocks for Advanced Materials

Beyond agriculture, this compound holds promise as a precursor in the synthesis of various specialty chemicals. The unique electronic and photophysical properties of the benzo[b]thiophene core make it an attractive component for the design of functional materials. While direct research on the 7-carboxylic acid isomer is not widely available, related benzo[b]thiophene derivatives have been investigated for their applications in areas such as organic electronics and dye chemistry.

The versatility of the carboxylic acid functional group allows for a wide range of chemical transformations, enabling the incorporation of the fluorinated benzo[b]thiophene moiety into larger molecular architectures. This could include the synthesis of specialty polymers with enhanced thermal stability or specific optical properties, or the development of novel dyes and pigments.

Table 2: Potential Specialty Chemical Applications

Specialty Chemical ClassPotential Application of this compound
Specialty PolymersAs a monomer or additive to impart specific properties.
Functional DyesAs a chromophoric core for the development of new colorants.
Organic ElectronicsAs a building block for organic semiconductors or other electronic materials.

While detailed research findings on the specific applications of this compound in these fields are not extensively documented in publicly accessible literature, its structural analogy to other industrially relevant benzo[b]thiophene derivatives strongly supports its potential as a valuable tool for innovation in both the agrochemical and specialty chemical sectors. Further research into the synthesis and application of derivatives of this compound is likely to uncover a range of novel and valuable uses.

Advanced Analytical Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Fluorobenzo[b]thiophene-7-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A comprehensive NMR analysis involves the acquisition of one-dimensional ¹H, ¹³C, and ¹⁹F spectra to account for all magnetically active nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the benzo[b]thiophene core will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) will be crucial for assigning the specific positions of the protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carboxyl carbon is expected to have a characteristic chemical shift in the range of 165-185 ppm. The aromatic and thiophene (B33073) ring carbons will resonate in the approximate range of 110-150 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds and general NMR principles.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected Multiplicity
H2~7.8-8.2-d
H3~7.3-7.6-d
H5~7.0-7.3-dd
H6~7.5-7.8-dd
COOH>10-br s
C2-~125-135CH
C3-~120-130CH
C3a-~135-145C
C4-~155-165 (d, ¹JCF)C-F
C5-~110-120 (d, ²JCF)CH
C6-~120-130 (d, ³JCF)CH
C7-~130-140C
C7a-~135-145C
COOH-~165-175C=O

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity of the protons on the aromatic ring system, confirming their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of which proton is attached to which carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). This is critical for identifying quaternary carbons (those without attached protons) and for piecing together the entire carbon skeleton, for instance, by correlating the carboxylic proton to the C7 and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a rigid molecule like this compound, NOESY can help confirm through-space proximities between protons on the fused ring system.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR can provide insights into:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) which may have different physical properties.

Intermolecular Interactions: Carboxylic acids often form hydrogen-bonded dimers in the solid state. acs.orgchromatographyonline.com ssNMR can probe these interactions and provide information on the geometry of the hydrogen bonds. acs.orgchromatographyonline.com

Molecular Conformation: It can determine the conformation of the molecule in the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion, which allows for the determination of the exact molecular formula. For this compound (C₉H₅FO₂S), HRMS would be used to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is indispensable for confirming the identity of a newly synthesized compound.

Table 2: Expected HRMS Data for this compound

IonMolecular FormulaCalculated m/zExpected m/z (Observed)
[M+H]⁺C₉H₆FO₂S⁺197.0067Within 5 ppm of calculated
[M-H]⁻C₉H₄FO₂S⁻194.9922Within 5 ppm of calculated
[M+Na]⁺C₉H₅FO₂SNa⁺219.9886Within 5 ppm of calculated

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation is a typical fragmentation pathway for aromatic carboxylic acids.

Loss of CO: Subsequent fragmentation after initial losses.

Cleavage of the thiophene ring: This can provide information about the core structure.

By analyzing these fragmentation patterns, the positions of the fluorine and carboxylic acid substituents on the benzo[b]thiophene skeleton can be further corroborated.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and crystal packing information.

For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed model of its solid-state conformation. While specific crystallographic data for this compound is not publicly available, analysis of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, demonstrates the power of this technique. In a study of this related molecule, X-ray analysis revealed that it crystallizes in a monoclinic P2₁/c space group, with the benzothiophene (B83047) fragment being planar. nih.gov Such an analysis for this compound would confirm the planarity of the fused ring system and detail the orientation of the carboxylic acid and fluorine substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal lattice structure.

Table 1: Representative Crystal Structure Data for a Related Benzothiophene Compound

Parameter Value
Compound Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying functional groups within a molecule. Each technique probes the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its constituent parts. The carboxylic acid group would produce a very strong and broad O-H stretching band typically in the range of 2500-3300 cm⁻¹ and a sharp, intense C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The carbon-fluorine (C-F) bond would show a strong absorption in the 1000-1100 cm⁻¹ region. researchgate.net Vibrations associated with the benzo[b]thiophene core, such as aromatic C-H stretching, would appear above 3000 cm⁻¹. iosrjournals.org The C-S stretching vibration of the thiophene ring is expected at lower wavenumbers, typically in the 600-850 cm⁻¹ range. iosrjournals.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O stretch 1680 - 1710 Strong, Sharp
Aromatic Ring C-H stretch 3000 - 3100 Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium to Weak
Thiophene Ring C-S stretch 600 - 850 Medium to Weak

Note: These are expected frequency ranges based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and extent of conjugation. The benzo[b]thiophene system is a conjugated aromatic chromophore that is expected to absorb UV radiation, leading to π → π* electronic transitions.

The spectrum of this compound would likely display absorption maxima (λmax) characteristic of the benzothiophene core. For comparison, thiophene-2-carboxylic acid shows a λmax around 260 nm. spectrabase.com The extended conjugation of the benzo[b]thiophene system, along with the electronic effects of the fluorine and carboxylic acid substituents (auxochromes), would be expected to influence the position and intensity of these absorption bands. Analysis of the UV-Vis spectrum can be used to confirm the presence of the conjugated system and can also be applied quantitatively to determine the concentration of the compound in solution using the Beer-Lambert law.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating it from impurities, byproducts, or other components in a mixture.

HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be standard. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with 0.1% formic acid) run under a gradient elution program. nih.gov

A Diode Array Detector (DAD) would provide UV spectra for all eluting peaks, which helps in peak identification and purity assessment by comparing the spectrum of the main peak with that of known standards.

Coupling the HPLC system to a Mass Spectrometer (LC-MS) provides an additional layer of confirmation. The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (molar mass: 196.20 g/mol ), one would expect to observe ions corresponding to the protonated molecule [M+H]⁺ at m/z 197.0 or the deprotonated molecule [M-H]⁻ at m/z 195.0, depending on the ionization mode used (positive or negative electrospray ionization, ESI). researchgate.net This technique is exceptionally sensitive and specific, confirming both the retention time and the molecular weight of the target compound, making it a powerful tool for purity analysis.

Table 3: Typical HPLC-MS Parameters for Carboxylic Acid Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Detection DAD (UV) and Mass Spectrometry (MS) nih.gov
MS Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Expected Ion (ESI+) [M+H]⁺, m/z 197.0

Chiral chromatography is used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This compound does not possess a stereocenter and is therefore an achiral molecule. As a result, it does not exist as enantiomers, and chiral HPLC analysis is not applicable for this compound.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. The compound would typically require a derivatization step to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) ether (e.g., a trimethylsilyl (B98337) (TMS) derivative). hmdb.ca

While not the primary method for purity analysis of the final product, GC-MS is exceptionally useful for identifying volatile impurities or residual starting materials from the synthesis process. For instance, it could detect and quantify unreacted precursors or solvent residues, providing crucial information for reaction and purification optimization. The mass spectrometer fragments the eluting compounds in a reproducible manner, and the resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. hmdb.ca

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry, providing a quantitative determination of the elemental composition of a compound. This analysis is fundamental for validating the empirical formula of a newly synthesized molecule, such as this compound. The technique operates by combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. This process converts the constituent elements into simple, stable gases. For instance, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). Nitrogen, if present, is typically converted to N₂ gas. Halogens like fluorine require specific absorption materials for their quantification.

Following combustion, the resultant gases are passed through a series of detectors, often using gas chromatography principles for separation, which measure the amount of each gaseous product. From these measurements, the mass of each element in the original sample can be determined, and subsequently, the weight percentage of each element is calculated.

The experimentally determined percentages are then compared against the theoretical percentages calculated from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's proposed empirical and molecular formula, thereby confirming its elemental integrity.

For this compound, with the presumed molecular formula C₉H₅FO₂S, the theoretical elemental composition has been calculated. While specific experimental data for this particular compound were not available in the reviewed literature, the table below presents the expected theoretical values against which any future experimental findings would be benchmarked.

Detailed Research Findings

The validation of the empirical formula for this compound relies on the comparison between the calculated elemental composition and data obtained from experimental analysis.

Theoretical Composition:

The theoretical elemental percentages are derived from the molecular formula C₉H₅FO₂S and the atomic masses of its constituent elements (C: 12.011 u; H: 1.008 u; F: 18.998 u; O: 15.999 u; S: 32.065 u).

Molecular Weight of C₉H₅FO₂S: (9 * 12.011) + (5 * 1.008) + (1 * 18.998) + (2 * 15.999) + (1 * 32.065) = 108.099 + 5.040 + 18.998 + 31.998 + 32.065 = 196.20 g/mol

Percentage Composition:

Carbon (C): (108.099 / 196.20) * 100% = 55.10%

Hydrogen (H): (5.040 / 196.20) * 100% = 2.57%

Fluorine (F): (18.998 / 196.20) * 100% = 9.68%

Oxygen (O): (31.998 / 196.20) * 100% = 16.31%

Sulfur (S): (32.065 / 196.20) * 100% = 16.34%

Data Table: Elemental Analysis of this compound

Below is an interactive data table summarizing the theoretical elemental composition of this compound. The columns for experimental values are included to illustrate how a comparison would be made.

ElementSymbolTheoretical %Experimental %
CarbonC55.10Data not available
HydrogenH2.57Data not available
FluorineF9.68Data not available
OxygenO16.31Data not available
SulfurS16.34Data not available

This table serves as a reference for the expected outcomes of an elemental analysis. Any future synthesis and characterization of this compound would involve performing this analysis to obtain experimental percentages, which would then be compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound.

Future Perspectives and Research Trajectories for 4 Fluorobenzo B Thiophene 7 Carboxylic Acid Derivatives

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated heterocycles, including derivatives of 4-Fluorobenzo[b]thiophene-7-carboxylic acid, often presents significant challenges. rsc.org Traditional methods can require harsh conditions and may not offer the desired regioselectivity. rsc.org Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.

Key areas of development are expected to include:

Late-Stage Fluorination: This approach introduces fluorine atoms at a late stage of the synthetic sequence, allowing for the diversification of complex molecules. tandfonline.com This strategy is particularly valuable for creating libraries of compounds for biological screening.

Catalytic Methods: The use of transition metal catalysts for C-H fluorination is a rapidly evolving field. tandfonline.com Developing catalytic systems that can selectively fluorinate the benzothiophene (B83047) core would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and reaction control for fluorination reactions, which can often be hazardous.

Biocatalysis: The use of enzymes to catalyze fluorination reactions is a green and highly selective alternative to traditional chemical methods.

Synthetic StrategyPotential AdvantagesResearch Focus
Late-Stage FluorinationRapid access to diverse analogues, suitable for medicinal chemistry.Development of regioselective fluorination methods for complex benzothiophenes.
Catalytic C-H FluorinationHigh atom economy, direct functionalization of the heterocyclic core.Design of novel catalysts with high turnover numbers and selectivity.
Flow ChemistryEnhanced safety, scalability, and precise control of reaction parameters.Optimization of flow conditions for the synthesis of fluorinated benzothiophenes.
BiocatalysisHigh selectivity (regio- and stereoselectivity), environmentally friendly.Discovery and engineering of enzymes capable of fluorinating the benzothiophene scaffold.

Exploration of New Reactivity Patterns and Unprecedented Transformations

The presence of a fluorine atom on the benzo[b]thiophene core significantly influences its electronic properties and, consequently, its reactivity. rsc.org Future research will delve into understanding and exploiting these altered reactivity patterns to forge novel chemical bonds and construct complex molecular architectures. A novel reaction pathway has been developed that gives access to benzothiophenes with spiroketal, lactone, carbonyl, hydroxyl and carboxylic acid functionalities researchgate.net.

Areas of interest include:

Fluorine-Directed Metalation: The fluorine atom can direct ortho-metalation, providing a handle for further functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, enabling the introduction of a wide range of substituents.

Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of transformations, including C-F bond functionalization and the formation of new C-C and C-heteroatom bonds.

Integration into Advanced Functional Materials for Emerging Technologies

Fluorinated thiophenes are prominent S-heterocycles that are widely applied in diverse areas of materials chemistry researchgate.net. The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for incorporation into advanced functional materials. researchgate.netmdpi.com The fluorine substituent can modulate the HOMO and LUMO energy levels, influencing the material's charge transport characteristics and stability. acs.orgnih.gov

Potential applications include:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can enhance device performance and stability.

Sensors: The carboxylic acid group can act as a binding site for analytes, and the fluorinated benzothiophene core can serve as a fluorescent reporter.

Liquid Crystals: The rigid, planar structure of the benzothiophene core, combined with the polar fluorine substituent, could lead to the development of novel liquid crystalline materials.

Material ApplicationRole of this compound DerivativePotential Advantage
Organic Light-Emitting Diodes (OLEDs)Emitter or host material.Improved efficiency, color purity, and operational lifetime.
Organic Photovoltaics (OPVs)Donor or acceptor material.Enhanced power conversion efficiency and stability. nih.gov
Organic Field-Effect Transistors (OFETs)p-type or n-type semiconductor.High charge carrier mobility and air stability.
Chemical SensorsFluorescent probe with a recognition site.High sensitivity and selectivity for specific analytes.

Design of Highly Selective and Potent Biological Probes (In Vitro, Non-Clinical)

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.govnih.gov The introduction of a fluorine atom can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. nih.gov Derivatives of this compound are therefore of great interest for the development of novel biological probes.

Key design strategies for these probes include:

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of an enzyme, while the fluorinated benzothiophene core can provide additional binding interactions.

Fluorescent Probes: The intrinsic fluorescence of the benzothiophene core can be modulated upon binding to a biological target, allowing for real-time imaging of biological processes. The design of fluorescent probes to selectively detect thiols in vivo is critical for understanding their functions rsc.org.

Photoaffinity Labels: These probes can be used to identify and characterize the binding partners of a drug molecule.

Probe TypeDesign PrinciplePotential Application
Enzyme InhibitorMimicry of the natural substrate or transition state.Elucidation of enzyme function and mechanism.
Fluorescent ProbeModulation of fluorescence upon target binding. rsc.orgIn vitro imaging of cellular processes and biomolecules.
Photoaffinity LabelCovalent modification of the target protein upon photoactivation.Identification of drug targets and binding sites.

Application of Artificial Intelligence and Machine Learning in Synthesis Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. dundee.ac.uk These computational tools can be applied to accelerate the discovery and development of this compound derivatives.

Specific applications include:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes to target molecules.

Reaction Optimization: ML models can predict the optimal reaction conditions to maximize yield and minimize byproducts. acs.org

Property Prediction: ML can be used to predict the physicochemical and biological properties of virtual compounds, allowing for the in silico screening of large chemical libraries. researchgate.net A neural network algorithm was employed on a novel dataset consisting of four molecular descriptors, two categorical descriptors and 260 data points and was successful in predicting the fluorine plus detachment values for N–F fluorinating reagents belonging to six different categories rsc.org.

Expansion into Supramolecular Chemistry and Self-Assembly Systems

The rigid, aromatic structure of the benzo[b]thiophene core, coupled with the hydrogen-bonding capability of the carboxylic acid group, makes these molecules ideal building blocks for supramolecular chemistry. mdpi.com The fluorine atom can introduce additional non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be used to control the self-assembly process.

Future research in this area may focus on:

Crystal Engineering: The design of novel crystalline materials with specific packing arrangements and properties.

Supramolecular Polymers: The formation of long, ordered chains of molecules held together by non-covalent interactions.

Self-Assembled Monolayers: The formation of ordered, single-molecule-thick layers on surfaces for applications in nanotechnology.

Challenges and Opportunities in the Synthesis and Application of Fluorinated Heterocycles

Despite the significant progress in fluorine chemistry, several challenges remain. The introduction of fluorine into a molecule can be difficult, and the synthesis of complex fluorinated heterocycles often requires specialized reagents and techniques. rsc.orgrsc.org Furthermore, the environmental persistence of some organofluorine compounds is a growing concern. tandfonline.com

However, these challenges also present opportunities for innovation. The development of new, more sustainable methods for fluorination is a major area of research. nih.gov Additionally, a deeper understanding of the structure-property relationships of fluorinated heterocycles will enable the design of molecules with improved performance and reduced environmental impact. The versatility and general importance of such compounds is demonstrated by the wide coverage of biological targets and therapeutic indications, such as oncology, infectious diseases and rare diseases tandfonline.com.

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions analyzed?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or defluorination). Kinetic modeling (Arrhenius equation) extrapolates shelf-life at 25°C. For photostability, expose to UV light (ICH Q1B guidelines) and track changes with UV spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.